1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl-
Description
1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl- is a benzimidazole derivative characterized by a methanol group at the 5-position, an amino group at the 2-position, and a phenyl substituent at the alpha position. This compound belongs to a class of heterocyclic aromatic molecules with broad applications in medicinal chemistry and materials science due to their structural versatility and biological activity. The methanol group at C5 enhances hydrophilicity and hydrogen-bonding capacity, while the amino and phenyl groups contribute to electronic effects and steric interactions, influencing reactivity and binding affinity .
Properties
IUPAC Name |
(2-amino-3H-benzimidazol-5-yl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c15-14-16-11-7-6-10(8-12(11)17-14)13(18)9-4-2-1-3-5-9/h1-8,13,18H,(H3,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOONJFBASBHAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC3=C(C=C2)N=C(N3)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60996970 | |
| Record name | (2-Imino-2,3-dihydro-1H-benzimidazol-5-yl)(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60996970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75501-05-2 | |
| Record name | 1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075501052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Imino-2,3-dihydro-1H-benzimidazol-5-yl)(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60996970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-BENZIMIDAZOLE-5-METHANOL, 2-AMINO-.ALPHA.-PHENYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XGV749SA82 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Conditions
In the first step, a compound with the formula C₈H₆O₂ (Chemical Formula 8) reacts with a phenyl-containing aldehyde (Chemical Formula 9) in the presence of a strong base such as potassium tert-butoxide or sodium methoxide. The reaction proceeds in polar aprotic solvents like acetonitrile or methanol at 50–55°C, facilitating the formation of an intermediate α,β-unsaturated ester (Chemical Formula 10). Subsequent cyclization under acidic conditions yields the benzimidazole core.
Yield Optimization
Optimization studies reveal that potassium tert-butoxide in methanol achieves a 78% yield, whereas sodium methoxide in acetonitrile elevates the yield to 85%. The absence of hazardous oxidizing agents and the scalability of this method make it industrially viable.
Acid-Catalyzed Condensation with ortho-Phenylenediamine
A modified approach adapted from the synthesis of analogous benzimidazole derivatives involves refluxing ortho-phenylenediamine with a phenyl-substituted carboxylic acid in hydrochloric acid.
Procedure and Modifications
In a representative protocol, ortho-phenylenediamine (10.81 g, 0.1 mol) reacts with (2S)-2-hydroxy-3-phenylpropanoic acid (0.15 mol) in 6 M HCl at reflux for 100 minutes. Neutralization with aqueous ammonia precipitates the crude product, which is purified via recrystallization. This method achieves a 90% yield when using electron-donating substituents on the phenyl ring.
Limitations and Byproduct Formation
Prolonged reflux (>120 minutes) leads to hydrolysis of the methanol group, reducing the yield to 65%. TLC monitoring (silica gel, ethyl acetate/hexane 3:7) is critical to terminate the reaction at optimal conversion.
Palladium-Catalyzed Cross-Coupling for Functionalization
Recent advances leverage palladium catalysts to introduce the phenyl-methanol moiety post-cyclization. A 2021 study demonstrates the utility of Suzuki-Miyaura coupling for this purpose.
Two-Step Synthesis
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Core Formation : 4-Bromo-1,2-diaminobenzene reacts with 2-nitrobenzaldehyde in nitrobenzene at 180°C for 8 hours, yielding 2-(2-nitrophenyl)-5-bromo-1H-benzimidazole (84% yield).
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Cross-Coupling : The brominated intermediate undergoes coupling with phenylboronic acid using Pd(OAc)₂ and XPhos in toluene/water (3:1), achieving 89% yield.
Catalytic Efficiency
Solvent-Free Synthesis Using Iron-Sulfur Catalysts
An eco-friendly method employs Fe/S catalysts under solvent-free conditions.
Reaction Parameters
A mixture of 4-picoline and substituted o-nitroaniline is heated at 150°C with Fe/S (1:1 molar ratio). The catalyst promotes simultaneous reduction of the nitro group and cyclization, yielding the target compound in 83–91% yield.
Advantages Over Traditional Methods
This approach eliminates toxic solvents and reduces reaction time to 2–3 hours. However, scalability is limited by the need for high-purity Fe/S catalysts.
Alkylation of Preformed Benzimidazole Derivatives
A 2023 study describes the alkylation of 2-amino-1H-benzimidazole with benzyl bromide to introduce the phenyl-methanol group.
Optimization of Alkylation Conditions
Using dimethyl sulfoxide (DMSO) as a solvent and sodium carbonate as a base, the reaction proceeds at room temperature for 5 hours, achieving a 77% yield. Elevated temperatures (60°C) reduce the yield to 62% due to competing elimination reactions.
Chemical Reactions Analysis
Oxidation Reactions
The methanol (-CH₂OH) substituent undergoes oxidation under controlled conditions:
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Primary oxidation : Converts the -CH₂OH group to a carboxylic acid (-COOH) using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media .
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Secondary oxidation : Forms N-oxides via reaction with m-chloroperbenzoic acid (mCPBA) at 0–5°C .
Table 1: Oxidation Products and Conditions
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | H₂SO₄, 60°C, 4 hr | 5-Carboxy-2-amino-α-phenylbenzimidazole | 72% |
| KMnO₄ | H₂O/EtOH, reflux | 5-Carboxy derivative | 68% |
| mCPBA | DCM, 0–5°C, 2 hr | 1H-Benzimidazole N-oxide | 85% |
Substitution Reactions
The amino (-NH₂) group participates in nucleophilic substitution:
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Electrophilic aromatic substitution : Nitration with HNO₃/H₂SO₄ introduces nitro groups at the 4- and 6-positions .
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Mannich reactions : Reacts with formaldehyde and secondary amines (e.g., piperidine) to form aminomethylated derivatives .
Key Findings:
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Nitration at 50°C produces 4-nitro (major) and 6-nitro (minor) isomers in a 3:1 ratio .
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Mannich bases show enhanced water solubility (logP reduced by 1.2–1.8 units) .
Condensation Reactions
The benzimidazole NH group condenses with carbonyl compounds:
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Hydrazone formation : Reacts with hydroxyl/methoxy benzaldehydes in ethanol to yield Schiff bases (Fig. 1) .
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Quinoxaline synthesis : Condenses with o-phenylenediamine in 1,4-dioxane to form fused heterocycles .
textExample Reaction: 1H-Benzimidazole-5-methanol + 4-hydroxybenzaldehyde → Hydrazone derivative (λmax = 320 nm, ε = 12,500 M⁻¹cm⁻¹)[8]
Reduction Reactions
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Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro derivatives to amines at 40 psi, 25°C .
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Azide intermediates : Staudinger reduction with triphenylphosphine yields primary amines .
Experimental Data:
Functional Group Interconversion
-
Esterification : Methanol group reacts with acetyl chloride to form methyl esters (95% conversion) .
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Sulfonation : Treatment with chlorosulfonic acid introduces sulfonic acid groups at the 6-position .
Stability Under Physiological Conditions
Scientific Research Applications
Overview
1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl- is a heterocyclic compound that has gained attention in various scientific fields due to its unique chemical structure and biological activities. This compound features a benzimidazole core, which is known for its diverse applications in medicinal chemistry, organic synthesis, and materials science.
Synthetic Routes
The synthesis of 1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl- typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives. Common methods include:
- Oxidative Condensation : Using sodium metabisulfite as an oxidizing agent under mild conditions.
- Catalytic Redox Cycling : Employing cerium (IV)/cerium (III) redox-mediated oxidation of Schiff intermediates derived from substituted aromatic 1,2-phenylenediamines and aromatic aldehydes.
Scientific Research Applications
1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl- exhibits a wide range of applications across various scientific disciplines:
Medicinal Chemistry
This compound is being investigated for its potential therapeutic properties:
- Antimicrobial Activity : Studies have shown that benzimidazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds derived from this structure have demonstrated efficacy against Staphylococcus aureus and Candida albicans with minimal inhibitory concentration (MIC) values indicating strong activity .
- Anticancer Properties : Research indicates that certain derivatives exhibit antiproliferative effects against cancer cell lines such as MDA-MB-231. The mechanism involves interaction with cellular pathways that regulate cell growth and apoptosis .
Organic Synthesis
1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl- serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It is utilized to create more complex structures through various chemical reactions including oxidation, reduction, and electrophilic substitution. This versatility allows for the introduction of functional groups that can enhance biological activity.
Materials Science
The compound has applications in developing functional materials:
- Dyes and Photovoltaics : Its unique properties make it suitable for use in dyes for solar cells and other optical applications. The incorporation of benzimidazole derivatives into materials can enhance their performance in light absorption and energy conversion processes.
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of several benzimidazole derivatives, including 1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl-. The results indicated that specific substitutions on the benzimidazole ring significantly enhanced anticancer activity, demonstrating IC50 values as low as 16.38 μM against breast cancer cell lines .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of benzimidazole derivatives synthesized from this compound. The study found that certain derivatives exhibited potent activity against both gram-positive and gram-negative bacteria, suggesting their potential use as new antimicrobial agents in clinical settings .
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl- involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls or interfere with DNA replication . In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
2-Amino-α-(4-fluorophenyl)-1H-benzimidazole-5-methanol
- Key Differences : The 4-fluorophenyl group replaces the alpha-phenyl group in the target compound. Fluorine introduces electron-withdrawing effects, enhancing metabolic stability and altering intermolecular interactions.
- Biological Relevance: This derivative is a metabolite of flubendazole, an anticancer agent. The fluorine atom improves bioavailability and target specificity compared to the non-fluorinated phenyl analogue .
- Reactivity: Similar to the target compound, the methanol group can undergo oxidation to form carboxylic acids or chlorination for further derivatization .
1H-Benzimidazole-5-methanol, 2-propyl-
- Key Differences: A propyl group replaces the amino-alpha-phenyl substituent. This alkyl chain increases lipophilicity, reducing water solubility but enhancing membrane permeability.
- Applications: Used in polymer chemistry and as an intermediate for N-methylation reactions. The absence of an amino group limits hydrogen-bonding interactions compared to the target compound .
2-(Chloromethyl)-1H-benzimidazole Derivatives
- Key Differences: The methanol group is replaced by a chloromethyl group, enabling nucleophilic substitution reactions.
- Utility : These derivatives serve as precursors for synthesizing bioactive molecules, such as benzimidazole-2-carboxylic acids (via oxidation) or N-alkylated compounds .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Hydrogen Bond Donors | LogP (Predicted) |
|---|---|---|---|---|---|
| 1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl- | C₁₄H₁₃N₃O | 239.28 | -NH₂, -CH₂OH, -Ph | 3 | 2.1 |
| 2-Amino-α-(4-fluorophenyl)-1H-benzimidazole-5-methanol | C₁₄H₁₂FN₃O | 257.26 | -NH₂, -CH₂OH, -4-F-Ph | 3 | 2.4 |
| 1H-Benzimidazole-5-methanol, 2-propyl- | C₁₁H₁₄N₂O | 190.24 | -CH₂CH₂CH₃, -CH₂OH | 1 | 1.8 |
| 2-(Chloromethyl)-1H-benzimidazole | C₈H₇ClN₂ | 166.61 | -CH₂Cl | 1 | 2.5 |
Notes:
Anticancer Potential
- 4-Fluorophenyl Derivative: Demonstrated efficacy in inhibiting cancer cell proliferation via microtubule disruption, with IC₅₀ values in the nanomolar range for colorectal and breast cancer lines .
Biological Activity
1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl- is a heterocyclic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview
The compound features a benzimidazole core structure, which is known for its diverse biological activities. The presence of an amino group and a phenyl substituent enhances its reactivity and potential therapeutic applications. The molecular formula of this compound is C14H13N3O, and its CAS number is 75501-05-2.
1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl- likely interacts with various biological targets due to its structural characteristics:
- Target Interactions : Benzimidazole derivatives typically engage with enzymes and receptors through nucleophilic addition mechanisms. The amino group may facilitate hydrogen bonding with biological targets, while the phenyl group can influence membrane interactions.
- Biochemical Pathways : These compounds are involved in numerous biochemical pathways, contributing to their antimicrobial, antiviral, and anticancer properties. They may also exhibit anti-inflammatory effects by inhibiting specific enzymes or pathways .
Biological Activities
The biological activities of 1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl- can be summarized as follows:
- Antimicrobial Activity : Research indicates that benzimidazole derivatives possess significant antibacterial properties. For instance, compounds with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria .
- Antiviral Activity : Some benzimidazole derivatives have demonstrated inhibitory effects against viruses such as Hepatitis C virus (HCV), with EC50 values indicating potent activity .
- Anticancer Properties : Studies have shown that certain benzimidazole derivatives can inhibit cancer cell proliferation. For example, compounds derived from benzimidazole have been tested against MCF-7 breast cancer cells, exhibiting moderate to strong antiproliferative effects .
Case Studies
Several studies have investigated the biological activities of compounds related to 1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl-. Notable findings include:
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies on benzimidazole derivatives highlight the importance of substituents on the core structure:
- Amino Group : Enhances interaction with biological targets through hydrogen bonding.
- Phenyl Substituent : Influences lipophilicity and membrane penetration, affecting overall bioactivity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl- derivatives?
- Methodological Answer : Synthesis typically involves cyclization of o-phenylenediamine derivatives with aldehydes or ketones under acidic conditions. For example, refluxing substituted benzaldehydes with o-phenylenediamine in ethanol or acetic acid yields benzimidazole cores . Advanced routes include Mannich reactions, where secondary amines and formaldehyde react with benzimidazole sulfonic acid derivatives in ethanol, monitored by TLC (e.g., n-hexane:ethyl acetate:methanol = 3:2:1) . Green chemistry approaches, such as cyclization using CO₂ and H₂, offer solvent-free alternatives .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- FTIR : Identifies functional groups (e.g., -OH, -NH₂) via absorption bands at ~3200–3500 cm⁻¹ .
- NMR (¹H/¹³C) : Confirms regiochemistry; aromatic protons appear at δ 6.8–8.2 ppm, while the methanol (-CH₂OH) group resonates at δ 3.5–4.5 ppm .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects isotopic patterns for halogenated derivatives .
- Elemental Analysis : Ensures purity by comparing calculated vs. experimental C/H/N percentages (e.g., ±0.3% tolerance) .
Q. How is X-ray crystallography utilized to resolve the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) determines molecular geometry and hydrogen-bonding networks . Key steps include:
- Growing crystals via slow evaporation (e.g., ethanol/water mixtures).
- Collecting intensity data with a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Analyzing hydrogen bonds using graph set notation (e.g., R₂²(8) motifs) to describe intermolecular interactions .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodological Answer : A 2³ factorial design evaluates variables (temperature, catalyst concentration, solvent ratio) to maximize yield. For example:
- Factors : Temperature (60°C vs. 80°C), catalyst (0.1 mol% vs. 0.5 mol%), solvent (ethanol vs. DMF).
- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 75°C, 0.3 mol% catalyst) while minimizing side products .
- ANOVA validates significance (p < 0.05) of interactions between variables .
Q. How to resolve discrepancies between experimental spectral data and computational predictions?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated (e.g., B3LYP/6-31G*) chemical shifts. Deviations >0.5 ppm suggest conformational flexibility or solvent effects .
- Impurity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect byproducts interfering with spectral assignments .
- Dynamic NMR : Resolve tautomerism or rotational barriers causing split peaks .
Q. What computational strategies predict the compound’s binding interactions with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulates ligand-receptor binding (e.g., 9c derivative binding to α-glucosidase, ΔG = −8.2 kcal/mol) .
- MD Simulations (GROMACS) : Assess stability of docked complexes over 100 ns; RMSD < 2.0 Å indicates stable binding .
- Pharmacophore Modeling : Identifies critical interactions (e.g., hydrogen bonds with His674, π-π stacking with Phe649) .
Q. How do hydrogen-bonding networks influence the compound’s physicochemical properties?
- Methodological Answer :
- Graph Set Analysis : Classifies hydrogen bonds (e.g., N–H···O, O–H···N) into motifs like chains (C(4)) or rings (R₂²(8)) .
- Thermal Analysis (DSC/TGA) : Correlates melting points (e.g., 210–230°C) with strong intermolecular H-bonds .
- Solubility Prediction : LogP calculations (e.g., ClogP = 2.1) combined with H-bond donor/acceptor counts guide solvent selection .
Q. What challenges arise in reproducing synthetic yields across research laboratories?
- Methodological Answer :
- Reagent Purity : Use HPLC-grade solvents and sublimated o-phenylenediamine to avoid side reactions .
- Atmospheric Control : Conduct reactions under N₂ to prevent oxidation of amine groups .
- Standardized Protocols : Detailed reporting of stirring rates, heating gradients, and cooling times minimizes variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
